![molecular formula C19H17NO4 B2774773 N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide CAS No. 923195-88-4](/img/structure/B2774773.png)
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis
The molecular structure of Phenacetin consists of four distinct functional groups: an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) . The doublet of doublet signal pattern in the aromatic region (6.5 ppm - 7.5 ppm) is characteristic of para substitution on the aromatic ring .Chemical Reactions Analysis
In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin has a molecular weight of 179.2157 . It has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .科学的研究の応用
Chemoselective Acetylation and Kinetics
N-(2-Hydroxyphenyl)acetamide, a compound related to the target chemical, is significant in the synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) explores chemoselective monoacetylation using immobilized lipase, optimizing various synthesis parameters. This study is crucial for understanding the enzymatic acetylation process, potentially applicable to similar compounds.
Metabolic Pathways and Toxicology
The metabolism of chloroacetamide herbicides, including acetochlor and its derivatives, was investigated by Coleman et al. (2000), focusing on their biotransformation in human and rat liver microsomes. This research provides insights into the enzymatic pathways involved in the metabolism of these compounds, shedding light on their potential toxicological impacts.
Structural and Coordination Chemistry
The study of amide derivatives and their spatial orientation upon coordination with anions was explored by Kalita and Baruah (2010). Their work on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related compounds reveals the structural diversity and potential for forming complex geometries, which could inform the design of new chemical entities with specific properties.
Green Chemistry Approaches
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important dye intermediate, was advanced by Qun-feng (2008) using a novel Pd/C catalyst. This method emphasizes sustainable production practices, potentially applicable to the synthesis of related acetamide derivatives.
Pharmacological Activities
Research on the synthesis and pharmacological assessment of acetamide derivatives highlights their potential as anticancer, anti-inflammatory, and analgesic agents. Rani et al. (2014) developed novel compounds exhibiting significant biological activities, suggesting a framework for designing drugs based on the acetamide scaffold.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-15-7-4-13(5-8-15)18-11-17(22)16-9-6-14(20-12(2)21)10-19(16)24-18/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMDTHJTBIMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

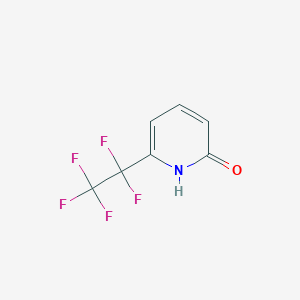
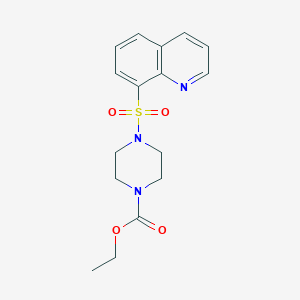

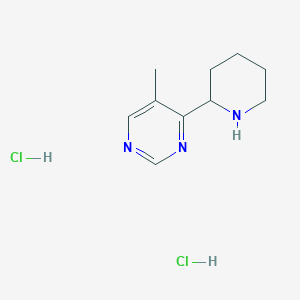
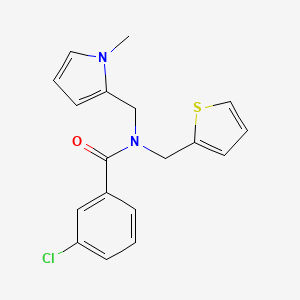
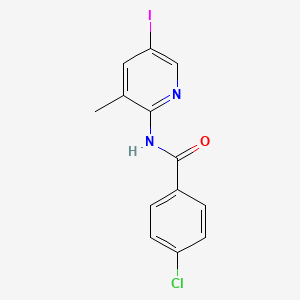
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)
![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)

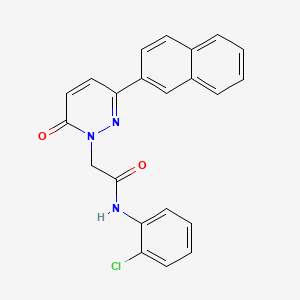
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2774709.png)
